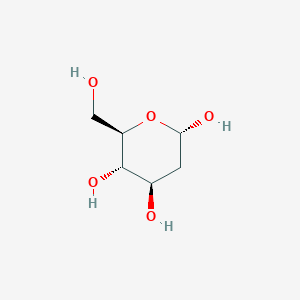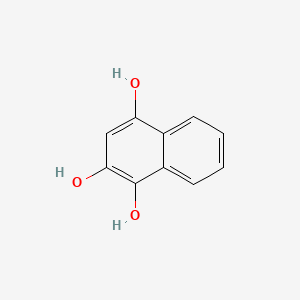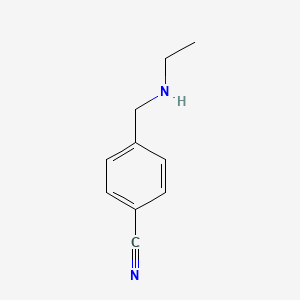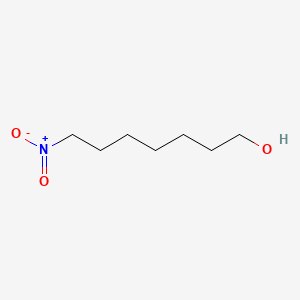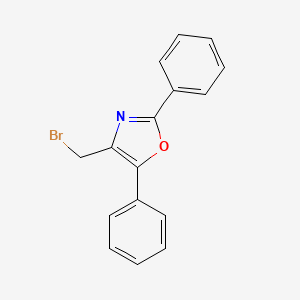
2-(2-Hydroxyethyl)benzene-1,4-diol
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)benzene-1,4-diol can be achieved through several methods. One common method involves the Dakin oxidation of ortho- or para-hydroxylated phenyl aldehydes or ketones using hydrogen peroxide in a basic medium . This reaction results in the formation of the desired benzenediol and a carboxylate.
Industrial Production Methods
Industrial production of this compound typically involves the extraction from olive oil, where it is present in significant quantities. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions
2-(2-Hydroxyethyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to catechols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in a basic medium.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Catechols.
Substitution: Halogenated derivatives.
科学的研究の応用
2-(2-Hydroxyethyl)benzene-1,4-diol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in various chemical reactions.
Biology: Studied for its role in cellular protection against oxidative stress.
Medicine: Investigated for its potential therapeutic effects in preventing cardiovascular diseases and cancer.
Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant properties.
作用機序
The mechanism of action of 2-(2-Hydroxyethyl)benzene-1,4-diol involves its ability to scavenge free radicals and inhibit oxidative stress. It modulates the expression of various components of the inflammatory response, possibly through the modulation of the nuclear factor-kappa B (NF-kB) pathway . This leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines.
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): An isomer with hydroxyl groups at the 1 and 2 positions.
Resorcinol (1,3-dihydroxybenzene): An isomer with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (1,4-dihydroxybenzene): An isomer with hydroxyl groups at the 1 and 4 positions.
Uniqueness
2-(2-Hydroxyethyl)benzene-1,4-diol is unique due to the presence of the hydroxyethyl group, which enhances its antioxidant properties and makes it more effective in scavenging free radicals compared to its isomers .
特性
IUPAC Name |
2-(2-hydroxyethyl)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5,9-11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDDFOFVIFIUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597352 | |
| Record name | 2-(2-Hydroxyethyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13398-95-3 | |
| Record name | 2-(2-Hydroxyethyl)-1,4-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13398-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Hydroxyethyl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)
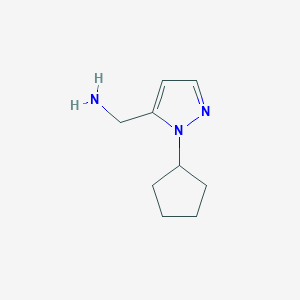
![[1-(2,2,2-Trifluoroethyl)pyrazol-5-yl]methylamine](/img/structure/B3046949.png)
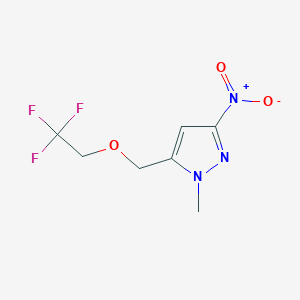
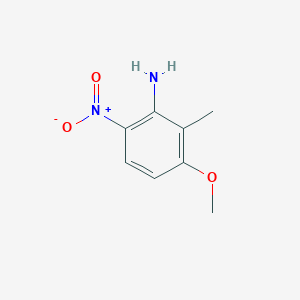
![5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3046952.png)


